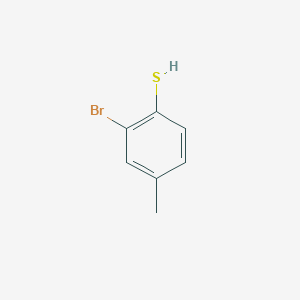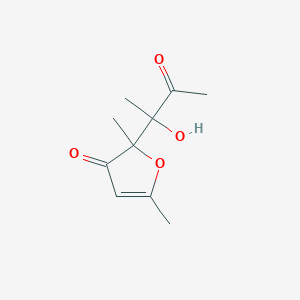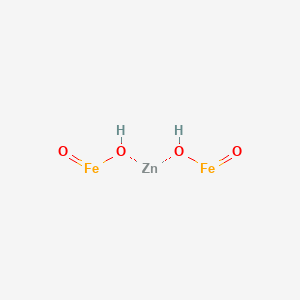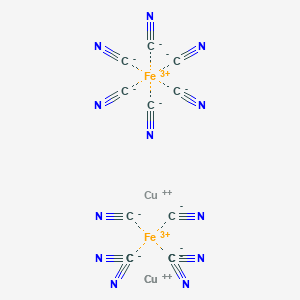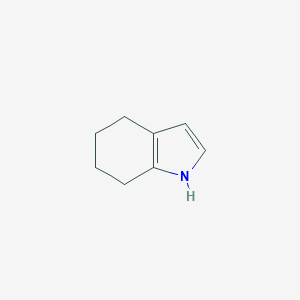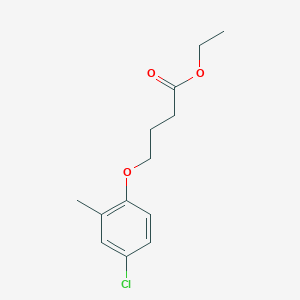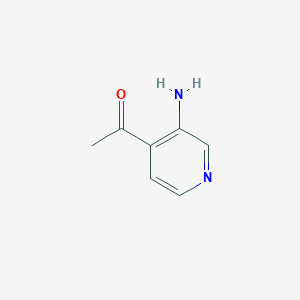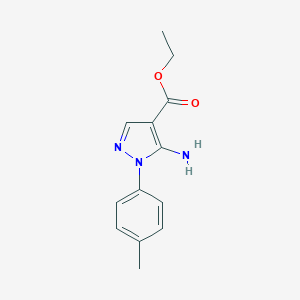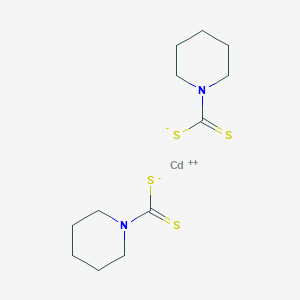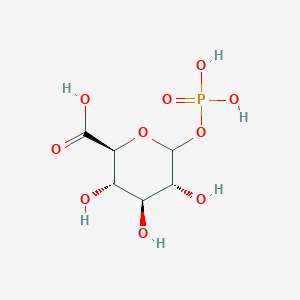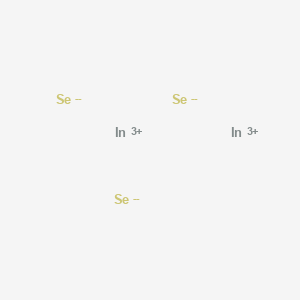
硒化铟 (In2Se3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium selenide (In2Se3) is a compound composed of indium and selenium. It belongs to the group III-VI semiconductors and exhibits several structural modifications, including α, β, γ, δ, and κ phases . This compound is known for its unique electronic, optical, and ferroelectric properties, making it a promising material for various applications in optoelectronics, photovoltaics, and sensors .
科学研究应用
Indium selenide has a wide range of scientific research applications, including:
Piezoelectric Devices: The piezoelectric properties of indium selenide make it suitable for use in sensors, actuators, and energy harvesting devices.
Ferroelectric Applications: The ferroelectric properties of α-In2Se3 are utilized in non-volatile memory devices and electrochromic devices.
Biological and Medical Applications: Indium selenide nanoparticles are explored for use in bioimaging and drug delivery due to their biocompatibility and unique optical properties.
作用机制
Target of Action
Indium selenides, including In2Se3, primarily target the domain of photoelectrochemistry . They have garnered enormous interest due to their favorable carrier mobility and high photoresponsivities . These properties make them promising candidates for high-performance photovoltaic and optoelectronic devices .
Mode of Action
In2Se3 interacts with its targets through its unique electronic properties. It has a layered structure with the intralayer being covalently bonded and the interlayers being interacted by van der Waals force .
Biochemical Pathways
The synthesis of stoichiometric indium selenides (InSe and In2Se3) in the nano-regime is achieved through proper choice of the reaction solvents . The reaction conditions have a profound effect on the morphology of the nanostructures . The UV-DRS analysis showed a blue shift relative to the bulk band gap and falls in the range suitable for solar cell applications .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of In2Se3, we can discuss its formation and stability. In2Se3 can be prepared by stoichiometric combination of the elements at 1000 to 1100°C temperatures . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature .
Result of Action
The result of In2Se3’s action is the creation of high-performance photovoltaic and optoelectronic devices . Efficient photoresponsitivity was achieved in the as-prepared cubic InSe and hexagonal In2Se3 nanocrystal-based prototype devices . Furthermore, the ferroelectric polarization of α-In2Se3 weakens the nonadiabatic coupling of the nonradioactive recombination, successfully competing with the narrow bandgap and slow dephasing process, and achieving both high optical absorption efficiency and long carrier lifetime .
Action Environment
The action of In2Se3 is influenced by environmental factors such as temperature . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature . Furthermore, the synthesis of In2Se3 is achieved through proper choice of the reaction solvents, indicating that the solvent environment plays a crucial role in the formation of In2Se3 .
准备方法
Synthetic Routes and Reaction Conditions: Indium selenide can be synthesized using various methods, including:
Chemical Vapor Deposition (CVD): Thin films of indium selenide can be produced from trimethylindium and hydrogen selenide via metal-organic chemical vapor deposition (MOCVD) techniques.
RF Magnetron Sputtering: This method involves the deposition of indium selenide films by sputtering a target material in the presence of a reactive gas.
Single Source Molecular Precursors: Stoichiometric indium selenides can be synthesized using air and moisture-stable tris(4,6-dimethyl-2-pyrimidylselenolato)indium(III) complexes as molecular precursors.
Industrial Production Methods: Industrial production of indium selenide typically involves the high-temperature reaction of elemental indium and selenium in a sealed tube. The reaction conditions, such as temperature and duration, are carefully controlled to obtain the desired phase and purity of the compound .
化学反应分析
Indium selenide undergoes various chemical reactions, including:
Oxidation: Indium selenide can be oxidized to form indium oxide and selenium dioxide.
Reduction: The reduction of indium selenide can lead to the formation of elemental indium and selenium.
Substitution: Indium selenide can undergo substitution reactions with other chalcogenides, leading to the formation of mixed chalcogenide compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can be used as oxidizing agents.
Reducing Agents: Hydrogen or hydrazine can be used as reducing agents.
Substitution Reactions: Other chalcogenides, such as sulfur or tellurium, can be used in substitution reactions.
Major Products:
Oxidation: Indium oxide (In2O3) and selenium dioxide (SeO2).
Reduction: Elemental indium (In) and selenium (Se).
Substitution: Mixed chalcogenide compounds, such as indium sulfide selenide (In2SSe3).
相似化合物的比较
Indium selenide can be compared with other group III-VI semiconductors, such as:
Gallium selenide (Ga2Se3): Similar to indium selenide, gallium selenide exhibits excellent optoelectronic properties but has a different crystal structure and bandgap.
Indium sulfide (In2S3): Indium sulfide shares similar electronic properties with indium selenide but has different chemical reactivity and stability.
Cadmium selenide (CdSe): Cadmium selenide is another group II-VI semiconductor with similar optoelectronic properties but different toxicity and environmental impact.
Indium selenide stands out due to its unique combination of ferroelectric, piezoelectric, and optoelectronic properties, making it a versatile material for various applications .
属性
CAS 编号 |
12056-07-4 |
|---|---|
分子式 |
InSe |
分子量 |
193.79 g/mol |
IUPAC 名称 |
indium;selenium |
InChI |
InChI=1S/In.Se |
InChI 键 |
NMHFBDQVKIZULJ-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[In+3].[In+3] |
规范 SMILES |
[Se].[In] |
Key on ui other cas no. |
12056-07-4 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
产品来源 |
United States |
ANone: The molecular formula for Indium Selenide is In2Se3. It has a molecular weight of 466.616 g/mol.
A: In2Se3 exists in several polymorphs, with the most common being α-In2Se3, β-In2Se3, and γ-In2Se3. These polymorphs differ in their stacking arrangements of Se-In-Se-In-Se layers. α-In2Se3 exhibits a rhombohedral structure [], β-In2Se3 adopts a hexagonal layered structure [], and γ-In2Se3 crystallizes in a defect wurtzite structure []. These structural variations lead to differences in their electronic and optical properties, making them suitable for different applications.
ANone: Several spectroscopic techniques are employed to characterize In2Se3, including:
- X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of In2Se3 thin films. [, ]
- Raman Spectroscopy: Provides information about the vibrational modes of In2Se3 and helps identify different polymorphs. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of In and Se in In2Se3. [, ]
- Photoluminescence (PL) Spectroscopy: Provides insights into the electronic band structure and optical properties of In2Se3. []
A: While In2Se3 demonstrates good stability under ambient conditions compared to other 2D materials, it can degrade upon prolonged exposure to air and humidity. [, ]
A: Temperature plays a crucial role in the phase stability of In2Se3. α-In2Se3, stable at room temperature, transitions to β-In2Se3 upon heating above 200°C. [] This transition is reversible in bulk materials but less readily achievable in thin films. [] Furthermore, annealing In2Se3 below its phase transition temperature can significantly improve its electronic properties, such as increasing on-state current and electron mobility in transistors. []
ANone: Various substrates are employed for In2Se3 thin film deposition depending on the desired application. Common substrates include:
- Glass: Used for its low cost and transparency in optoelectronic applications. [, ]
- Silicon (Si): A standard substrate in microelectronics, compatible with existing fabrication processes. [, ]
- Sapphire (Al2O3): Offers excellent thermal stability and transparency, suitable for high-temperature applications and optoelectronics. [, ]
- Graphene: Provides a two-dimensional platform for In2Se3 growth, enabling flexible and transparent devices. [, , ]
ANone: In2Se3 shows promise for several electronic applications:
- Field-Effect Transistors (FETs): In2Se3 exhibits high electron mobility, making it suitable for high-performance transistors. [, , , ]
- Phase-Change Memory (PCM): In2Se3 undergoes reversible phase transitions between amorphous and crystalline states with contrasting electrical properties, enabling its use in non-volatile memory devices. [, , ]
- Ferrorelectric Devices: α-In2Se3's ferroelectric nature makes it attractive for developing ferroelectric memory devices and transistors with low power consumption. [, , ]
ANone: In2Se3 possesses several advantages as a photodetector material:
- High Photoresponsivity: In2Se3 exhibits a strong photoresponse, generating a significant electrical signal upon light illumination. [, , , , ]
- Broadband Detection: In2Se3-based photodetectors can operate in a wide spectral range, from the ultraviolet to the near-infrared region. [, , ]
- Fast Response Time: In2Se3 demonstrates a rapid response to changes in light intensity, enabling high-speed photodetection. [, , ]
ANone: Yes, In2Se3 has been investigated as a potential material for solar cell applications:
- Absorber Layer: In2Se3's suitable bandgap allows for efficient absorption of sunlight, making it a candidate for the absorber layer in thin-film solar cells. [, , ]
- Buffer Layer: In2Se3 can be used as a buffer layer in CuInSe2 (CIS) solar cells, improving device performance by passivating defects at the interface. []
ANone: Despite its potential, several challenges remain:
- Controlled Synthesis of Specific Polymorphs: Synthesizing phase-pure In2Se3 thin films of desired polymorphs remains challenging. []
- Scalable Production: Developing cost-effective and scalable techniques for producing high-quality In2Se3 is crucial for commercialization. []
- Long-Term Stability: Addressing the long-term stability of In2Se3 devices under various operating conditions is essential for practical applications. [, ]
ANone: Future research on In2Se3 will likely focus on:
- Doping and Alloying: Exploring the effects of doping and alloying on the properties of In2Se3 to further tailor its performance. []
- Heterostructures: Investigating the integration of In2Se3 with other 2D materials to create novel heterostructures with enhanced properties. [, , ]
- Flexible and Transparent Devices: Developing flexible and transparent In2Se3-based devices for applications in wearable electronics and displays. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


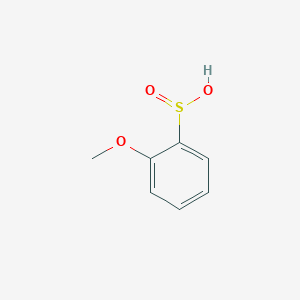

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
